3-methyl-5,6-dihydro-4H-pyrazolo[4,3-e]indazole
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Overview
Description
3,4,5,6-Tetrahydro-3-methylbenzo[1,2-c:4,3-c’]dipyrazole is a heterocyclic compound with a unique structure that includes a fused pyrazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetrahydro-3-methylbenzo[1,2-c:4,3-c’]dipyrazole typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of arylhydrazine hydrochlorides with 1,3-diketones under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3,4,5,6-Tetrahydro-3-methylbenzo[1,2-c:4,3-c’]dipyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often using halogenated reagents under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
3,4,5,6-Tetrahydro-3-methylbenzo[1,2-c:4,3-c’]dipyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3,4,5,6-Tetrahydro-3-methylbenzo[1,2-c:4,3-c’]dipyrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A similar compound with a different ring structure and functional groups.
Thiazoles: Another class of heterocyclic compounds with diverse biological activities.
Uniqueness
3,4,5,6-Tetrahydro-3-methylbenzo[1,2-c:4,3-c’]dipyrazole is unique due to its fused pyrazole ring system, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H10N4 |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3-methyl-5,6-dihydro-4H-pyrazolo[4,3-e]indazole |
InChI |
InChI=1S/C9H10N4/c1-13-9-3-2-8-6(4-10-12-8)7(9)5-11-13/h4-5H,2-3H2,1H3,(H,10,12) |
InChI Key |
WJZOGHCVDNLRIP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C3=C(CC2)NN=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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